molecular formula C15H11NOS B11859845 2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol

2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol

Cat. No.: B11859845
M. Wt: 253.32 g/mol
InChI Key: LPVYCNOMMFYQJY-GQCTYLIASA-N
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Description

2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol is a heterocyclic compound that combines the structural features of thiophene and quinoline. Thiophene is a five-membered ring containing sulfur, while quinoline is a fused ring system containing a benzene ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol typically involves the condensation of thiophene derivatives with quinoline derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline ring can yield dihydroquinoline derivatives .

Scientific Research Applications

Biological Applications

  • Anticancer Activity : Research indicates that compounds similar to 2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol can induce apoptosis in cancer cells. This suggests potential therapeutic applications in cancer treatment, particularly as a lead compound for developing novel anticancer agents.
  • Antioxidant Properties : The compound has been shown to possess significant antioxidant activity, outperforming traditional antioxidants like glutathione. This property is critical for applications in protecting cells from oxidative stress and could lead to the development of new antioxidant therapies .
  • Stem Cell Proliferation : Preliminary studies indicate that derivatives of this compound can enhance the proliferation of mesenchymal stem cells, suggesting its utility in regenerative medicine and tissue engineering .
  • Antimicrobial Activity : Thiophene derivatives have been recognized for their antimicrobial properties. Given the structural similarities, this compound may exhibit similar effects, making it a candidate for developing new antimicrobial agents .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. The ability to modify its structure allows researchers to explore various derivatives with enhanced biological activities or specific functionalities.

Comparative Data Table

Compound NameStructural FeaturesUnique Properties
6-HydroxyquinolineHydroxy group on quinolineKnown for antibacterial properties
4-ThiophenecarboxaldehydeThiophene with aldehyde functionalityExhibits strong reactivity in condensation reactions
5-MethylthienylquinolineMethyl substitution on thiopheneEnhanced lipophilicity leading to better cell permeability

This table highlights the unique aspects of this compound compared to other structurally similar compounds, particularly regarding its dual functionality from both the thiophene and quinoline rings.

Case Studies

  • Anticancer Research : A study demonstrated that a derivative of this compound showed selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating its potential as a targeted cancer therapy .
  • Regenerative Medicine : In vitro experiments revealed that the compound significantly increased the proliferation rate of mesenchymal stem cells compared to control groups, supporting its application in tissue regeneration strategies .
  • Antioxidant Efficacy : Comparative studies using different antioxidant assays (DPPH, ABTS) confirmed that this compound exhibited superior free radical scavenging capabilities compared to established antioxidants .

Mechanism of Action

The mechanism of action of 2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory activity is thought to involve the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Biological Activity

2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The compound this compound belongs to the quinoline family, characterized by its heterocyclic structure that includes both quinoline and thiophene moieties. This unique combination is believed to contribute to its biological properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound has shown significant cytotoxicity, particularly against non-small-cell lung cancer (H-460), human colon cancer (HT-29), human liver cancer (HepG2), and stomach cancer (SGC-7901) cell lines.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Comparison with Control
H-4600.03186-fold more active than gefitinib
HT-290.551.1-fold more active than control
HepG20.331.5-fold more active than control
SGC-79011.24Comparable to control

The IC50 values indicate that this compound exhibits potent antiproliferative activity, making it a promising candidate for further development in cancer therapeutics .

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis through the intrinsic pathway. This pathway is characterized by the upregulation of pro-apoptotic genes such as P53 and Bax, while downregulating anti-apoptotic genes like Bcl-2. The balance between these proteins is critical for determining cell fate, with increased Bax levels promoting apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported significant inhibitory effects on bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.32

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Case Studies and Clinical Relevance

Recent research has explored the potential clinical applications of this compound in both oncology and infectious disease management. For instance, a study conducted on breast cancer cell lines indicated that compounds similar to this structure exhibited notable cytotoxicity and were effective in targeting key signaling pathways involved in tumor growth .

Moreover, the compound's ability to inhibit DNA gyrase and dihydrofolate reductase further underscores its potential as a dual-action therapeutic agent against both cancer and bacterial infections .

Properties

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

IUPAC Name

2-[(E)-2-thiophen-3-ylethenyl]quinolin-8-ol

InChI

InChI=1S/C15H11NOS/c17-14-3-1-2-12-5-7-13(16-15(12)14)6-4-11-8-9-18-10-11/h1-10,17H/b6-4+

InChI Key

LPVYCNOMMFYQJY-GQCTYLIASA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CSC=C3

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CSC=C3

Origin of Product

United States

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